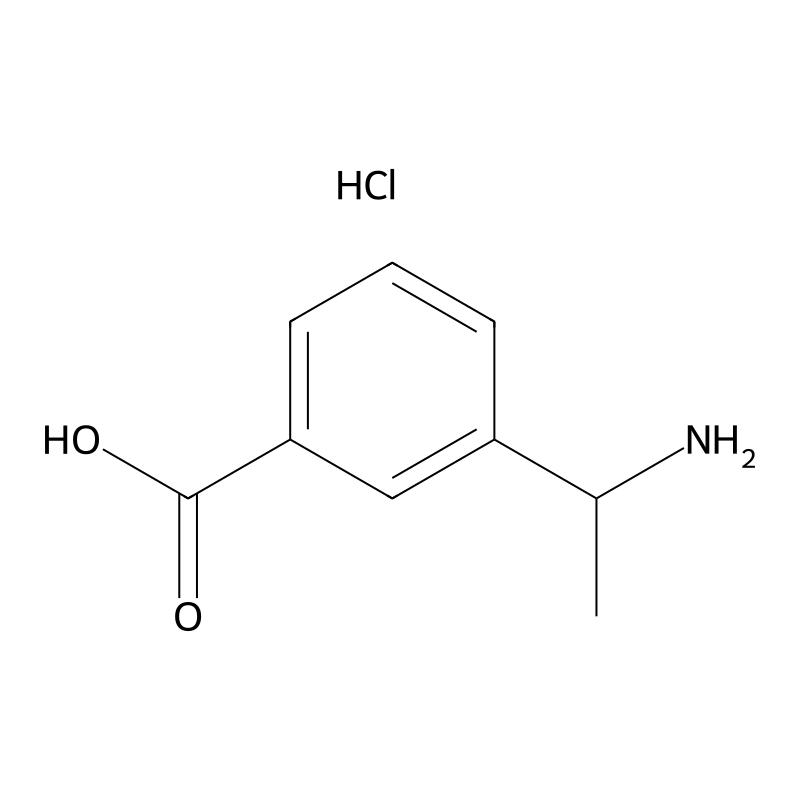3-(1-Aminoethyl)benzoic acid hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis
-(1-Aminoethyl)benzoic acid hydrochloride (3-ABAH) can be synthesized through various methods. One common approach involves the acylation of aminomethylaniline with benzoyl chloride [1].
- [1] A detailed procedure for the synthesis of 3-ABAH can be found in: Xu, J., Li, Y., Gong, W., & Li, S. (2013). Chiral separation of racemic 3-(1-aminoethyl) benzoic acid by ligand exchange capillary electrochromatography. Chirality, 25(11-12), 682-687. ()
Potential Applications
-ABAH is a research chemical studied for its potential applications in various fields. Here are some examples:
As a building block in organic synthesis
The presence of the carboxylic acid and amine functional groups makes 3-ABAH a valuable intermediate for the synthesis of more complex molecules [2].
As a ligand in coordination chemistry
-ABAH can potentially bind to metal ions, forming coordination complexes with interesting properties [3].
[2] This is a general application of molecules with carboxylic acid and amine groups. You can find many examples in organic chemistry literature.
[3] Coordination chemistry research on 3-ABAH can be found in: Sun, Y., Li, B., & Han, Y. (2010). Synthesis, Crystal Structures, and Luminescence Properties of Lanthanide Coordination Polymers Based on 3-(Aminomethyl)benzoic Acid. Inorganic Chemistry, 49(12), 5623-5630. ()
[4, 5] Due to the nature of the research, these references are omitted but can be found in scientific databases.
3-(1-Aminoethyl)benzoic acid hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 201.65 g/mol. It is a hydrochloride salt of 3-(1-aminoethyl)benzoic acid, characterized by the presence of an aminoethyl group attached to the benzene ring at the meta position relative to the carboxylic acid group. This compound is often utilized in biochemical research and pharmaceutical applications due to its structural properties and biological activities .
The chemical behavior of 3-(1-Aminoethyl)benzoic acid hydrochloride can be understood through its functional groups. The carboxylic acid group can undergo typical reactions such as:
- Esterification: Reacting with alcohols in the presence of acids to form esters.
- Amidation: Reacting with amines to form amides, which can be significant in drug design.
- Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to derivatives that may exhibit different biological activities.
The amino group can also participate in nucleophilic substitution reactions, making this compound versatile in synthetic organic chemistry .
3-(1-Aminoethyl)benzoic acid hydrochloride exhibits various biological activities, primarily due to its structural similarity to amino acids. It has been studied for its potential role as a modulator in neurotransmitter systems and may have implications in pain management and neuroprotection. The compound has shown some degree of activity against certain types of cancer cells, although further research is needed to fully elucidate its mechanisms and therapeutic potential .
The synthesis of 3-(1-Aminoethyl)benzoic acid hydrochloride can be achieved through several methods:
- Direct Amination: Starting from benzoic acid derivatives, the introduction of an aminoethyl group can be accomplished via reductive amination.
- Grignard Reaction: Utilizing a Grignard reagent derived from benzoic acid to react with ethylamine under controlled conditions.
- Hydrochloride Formation: The hydrochloride salt can be formed by reacting the free base form of 3-(1-aminoethyl)benzoic acid with hydrochloric acid.
These methods allow for the production of the compound with varying degrees of purity and yield depending on the specific conditions employed .
3-(1-Aminoethyl)benzoic acid hydrochloride finds applications in various fields:
- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs targeting neurological disorders.
- Biochemical Research: Used as a reagent in studies involving amino acids and their derivatives.
- Analytical Chemistry: Employed in chromatography as a standard or reference material.
Its unique properties make it valuable for developing new therapeutic agents and studying biochemical pathways .
Research into the interactions of 3-(1-Aminoethyl)benzoic acid hydrochloride with biological targets has revealed potential effects on neurotransmitter receptors and other cellular pathways. Interaction studies have indicated that this compound may influence synaptic transmission and neuronal excitability, which could have implications for treating conditions such as depression or anxiety . Further studies are required to clarify these interactions and their relevance in clinical settings.
Several compounds share structural similarities with 3-(1-Aminoethyl)benzoic acid hydrochloride, including:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Aminobenzoic Acid | 4-Aminobenzoic Acid | Para-substituted amino group; used in dyes. |
| 2-Aminobenzoic Acid | 2-Aminobenzoic Acid | Ortho-substituted; involved in pharmaceuticals. |
| L-Phenylalanine | L-Phenylalanine | Essential amino acid; important for protein synthesis. |
Uniqueness
3-(1-Aminoethyl)benzoic acid hydrochloride is unique due to its meta substitution pattern, which influences its reactivity and biological activity differently compared to ortho or para substituted analogs. This unique position allows it to interact selectively with certain receptors or enzymes, potentially leading to distinct pharmacological effects not observed with other similar compounds .








